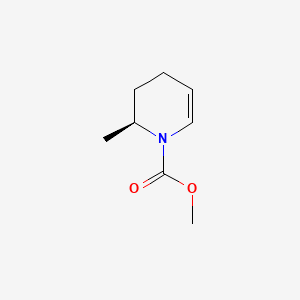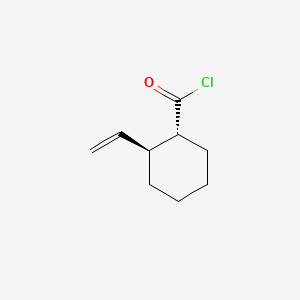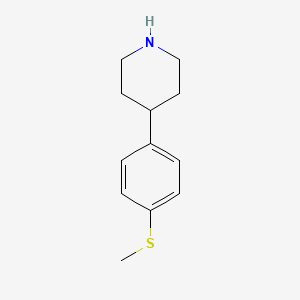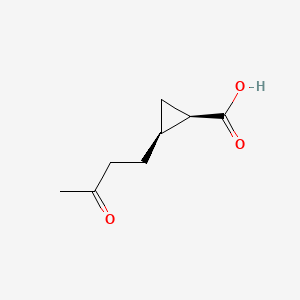
Pyridazine, 4-(trimethylsilyl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 4-(trimethylsilyl)- (9CI) is an organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms The 4-(trimethylsilyl) derivative is characterized by the presence of a trimethylsilyl group attached to the fourth position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 4-(trimethylsilyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under reflux conditions. Another method involves the use of silyl enol ethers in a Lewis acid-mediated inverse electron demand Diels-Alder reaction with 3-monosubstituted s-tetrazine .
Industrial Production Methods: Industrial production of Pyridazine, 4-(trimethylsilyl)- (9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazine, 4-(trimethylsilyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridazines.
Substitution: Nucleophilic aromatic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridazine, 4-(trimethylsilyl)- (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridazine, 4-(trimethylsilyl)- (9CI) involves its interaction with various molecular targets. The compound’s unique physicochemical properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can be attributed to the compound’s interaction with specific ion channels or receptors on the cell membrane.
Comparaison Avec Des Composés Similaires
Pyridazine, 4-(trimethylsilyl)- (9CI) can be compared with other similar compounds such as pyrimidine and pyrazine, which are also six-membered heterocycles containing nitrogen atoms. pyridazine is unique due to the adjacent positioning of its nitrogen atoms, which imparts distinct electronic properties and reactivity. Other similar compounds include:
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Propriétés
Numéro CAS |
194865-87-7 |
|---|---|
Formule moléculaire |
C7H12N2Si |
Poids moléculaire |
152.272 |
Nom IUPAC |
trimethyl(pyridazin-4-yl)silane |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-9-6-7/h4-6H,1-3H3 |
Clé InChI |
ZNHLQJKOGTWKLE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=NC=C1 |
Synonymes |
Pyridazine, 4-(trimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)



![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)


![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![5-ethoxy-2-ethyl-1H-benzo[d]imidazole](/img/structure/B576003.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)

